molecular formula C23H35N3O4 B12095257 Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate

Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate

カタログ番号: B12095257
分子量: 417.5 g/mol
InChIキー: AQOHDRGIHCDBIV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate (CAS 177276-40-3) is a synthetic piperazine derivative featuring a benzyl carbamate group and a tert-butoxycarbonyl (Boc)-protected piperidin-4-ylmethyl substituent. Its molecular formula is C₂₂H₃₃N₃O₄, with a molecular weight of 403.52 g/mol . The Boc group serves as a protective moiety for the piperidine nitrogen, enhancing stability during synthetic processes, while the benzyl carbamate group contributes to solubility and reactivity. This compound is typically synthesized via nucleophilic substitution or coupling reactions involving benzyl piperazine-1-carboxylate and Boc-protected intermediates . It is primarily utilized as an intermediate in drug discovery, particularly for developing kinase inhibitors and protease-targeting agents .

特性

分子式

C23H35N3O4

分子量

417.5 g/mol

IUPAC名

benzyl 4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C23H35N3O4/c1-23(2,3)30-22(28)25-11-9-19(10-12-25)17-24-13-15-26(16-14-24)21(27)29-18-20-7-5-4-6-8-20/h4-8,19H,9-18H2,1-3H3

InChIキー

AQOHDRGIHCDBIV-UHFFFAOYSA-N

正規SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2CCN(CC2)C(=O)OCC3=CC=CC=C3

製品の起源

United States

準備方法

合成経路と反応条件

ベンジル 4-((1-(tert-ブトキシカルボニル)ピペリジン-4-イル)メチル)ピペラジン-1-カルボキシレートの合成は、通常、複数のステップを含みます。

  • ピペリジンの保護: : ピペリジン環は、最初にtert-ブトキシカルボニル(Boc)を使用して保護され、1-(tert-ブトキシカルボニル)ピペリジンを形成します。これは、ピペリジンをトリエチルアミンなどの塩基の存在下でジ-tert-ブチルジカルボネートと反応させることで達成されます。

  • ピペラジン中間体の形成: : 保護されたピペリジンは、次にピペラジンと反応して、中間体1-(tert-ブトキシカルボニル)ピペリジン-4-イル)メチル)ピペラジンを形成します。このステップは、アミド結合の形成を促進するために、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬を必要とする場合がよくあります。

  • ベンジル化: : 最終ステップは、ピペラジン中間体のベンジル化です。これは、通常、ナトリウムヒドリドまたは炭酸カリウムなどの塩基の存在下でベンジルクロリドを使用して行われ、ベンジル 4-((1-(tert-ブトキシカルボニル)ピペリジン-4-イル)メチル)ピペラジン-1-カルボキシレートが生成されます。

工業生産方法

工業的な環境では、この化合物の合成は、収率、純度、および費用対効果を最適化するために、同様の反応条件を使用して拡大されます。連続フローリアクターと自動合成プラットフォームは、効率と再現性を高めるために採用される可能性があります。

化学反応の分析

科学研究への応用

ベンジル 4-((1-(tert-ブトキシカルボニル)ピペリジン-4-イル)メチル)ピペラジン-1-カルボキシレートは、科学研究でいくつかの用途があります。

  • 医薬品化学: : これは、特に中枢神経系の障害を標的にするさまざまな薬理学的に活性な化合物の合成のためのビルディングブロックとして役立ちます。

  • 生物学的研究: : この化合物は、生物学的システムにおける受容体-リガンド相互作用を研究するためのプローブやリガンドの開発に使用されています。

  • 創薬: : これは、抗炎症作用、鎮痛作用、抗精神病作用など、潜在的な治療薬の合成における前駆体です。

  • 工業用途: : この化合物は、製薬業界向けの特殊化学品や中間体の合成に使用されています。

科学的研究の応用

Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate has several applications in scientific research:

  • Medicinal Chemistry: : It serves as a building block for the synthesis of various pharmacologically active compounds, particularly those targeting central nervous system disorders.

  • Biological Studies: : The compound is used in the development of probes and ligands for studying receptor-ligand interactions in biological systems.

  • Drug Development: : It is a precursor in the synthesis of potential therapeutic agents, including those with anti-inflammatory, analgesic, and antipsychotic properties.

  • Industrial Applications: : The compound is used in the synthesis of specialty chemicals and intermediates for the pharmaceutical industry.

作用機序

類似の化合物との比較

類似の化合物

    ベンジル 4-(ピペリジン-4-イル)ピペラジン-1-カルボキシレート: tert-ブトキシカルボニル保護が不足しており、より反応性が高くなりますが、安定性が低下します。

    tert-ブチル 4-(ピペリジン-4-イル)ピペラジン-1-カルボキシレート: 類似の構造ですが、ベンジル基がなく、その薬理学的プロファイルに影響を与えます。

    1-ベンジル-4-ピペリドン: ピペラジン環のない単純な構造で、さまざまな合成用途で使用されます。

独自性

ベンジル 4-((1-(tert-ブトキシカルボニル)ピペリジン-4-イル)メチル)ピペラジン-1-カルボキシレートは、保護されたピペリジン環とベンジル置換ピペラジン環の組み合わせによりユニークです。この二重機能により、薬剤設計と合成において、安定性と反応性のバランスをとることができる、汎用性の高い改変と用途が可能になります。

類似化合物との比較

Structural Analogues and Key Differences

The table below highlights critical distinctions between the target compound and its structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Activity
Target Compound 177276-40-3 C₂₂H₃₃N₃O₄ 403.52 Boc-protected piperidin-4-ylmethyl, benzyl carbamate Intermediate in drug synthesis
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate 205059-24-1 C₁₄H₂₇N₃O₂ 269.38 Boc-piperazine, lacks benzyl and methyl linker Synthetic intermediate
Benzyl (S)-4-((1-Boc-piperidin-3-yl)methyl)piperazine-1-carboxylate 894801-73-1 C₂₂H₃₃N₃O₄ 403.52 Stereoisomer (Boc on piperidin-3-yl) Not specified; structural analog
Benzyl ((6-((Boc)amino)naphthalen-2-yl)(diphenoxyphosphoryl)methyl)carbamate (Compound 106) N/A C₃₅H₃₆N₃O₆P 625.65 Phosphoryl group, naphthalene ring ClpP protease inhibitor
1-(Tert-butyl)-3-methyl-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate N/A C₁₉H₂₈N₂O₄S 380.50 Dual ester groups, methylthio substituent Synthetic intermediate

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight and Solubility : The target compound’s higher molecular weight (403.52 g/mol) compared to simpler analogs like CAS 205059-24-1 (269.38 g/mol) reduces aqueous solubility but enhances lipid membrane permeability .
  • Boc Protection : The Boc group increases hydrophobicity, improving stability during synthesis but requiring acidic conditions for deprotection .
  • Benzyl Carbamate : Enhances reactivity in further functionalization, such as amide bond formation .

Key Takeaways

Structural Flexibility: Minor modifications, such as Boc positioning or substituent addition (e.g., phosphoryl groups), drastically alter biological activity and physicochemical properties.

Synthetic Utility : The Boc and benzyl groups enable versatile intermediate synthesis, balancing stability and reactivity.

Pharmacological Potential: Piperazine cores with aromatic substituents are privileged structures in drug discovery, particularly for enzyme inhibitors and receptor modulators.

生物活性

Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate, identified by its CAS number 177276-40-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C22H33N3O4
  • Molecular Weight: 403.52 g/mol
  • Purity: >98% (HPLC)

The compound's biological activity is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling pathways. The piperazine and piperidine moieties play crucial roles in its binding affinity and specificity.

Antiviral Activity

Recent studies have shown that derivatives of piperidine compounds exhibit antiviral properties, particularly against influenza viruses. The structure of this compound suggests potential efficacy in inhibiting viral replication through mechanisms involving hemagglutinin fusion peptide interactions.

Case Study:
A study by de Castro et al. demonstrated that N-benzyl piperidine derivatives, closely related to our compound, showed significant inhibition of the H1N1 influenza virus. The presence of a benzyl group was critical for maintaining antiviral activity, indicating that modifications to this structure could enhance or diminish efficacy .

Neuropharmacological Effects

The compound's structural components suggest potential neuropharmacological effects, particularly in modulating neurotransmitter systems such as serotonin and dopamine pathways. Piperazine derivatives have been studied for their anxiolytic and antidepressant properties.

Research Findings:
In vitro studies have indicated that similar compounds can act as serotonin receptor modulators, which may lead to therapeutic applications in treating mood disorders. For instance, compounds with piperidine structures have shown promise in enhancing serotonergic transmission in animal models .

Data Tables

PropertyValue
CAS Number177276-40-3
Molecular Weight403.52 g/mol
Purity>98% (HPLC)
Biological TargetsSerotonin receptors, Viral Hemagglutinin
Potential ApplicationsAntiviral, Neuropharmacology

Q & A

Q. What are the standard synthetic routes for Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate?

The synthesis typically involves coupling a piperidine derivative with a benzyl-protected piperazine. For example, a two-step approach may include:

  • Step 1 : Introducing the tert-butoxycarbonyl (Boc) protecting group to piperidin-4-ylmethanol via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP in THF) .
  • Step 2 : Coupling the Boc-protected piperidine with benzyl piperazine-1-carboxylate using a nucleophilic substitution or reductive amination. Evidence from similar compounds suggests using DMF as a solvent at 50°C, with purification via flash chromatography (SiO₂, heptane/isopropyl acetate) to achieve yields of 48–94% .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity .
  • Chiral Analysis : Supercritical Fluid Chromatography (SFC) to determine enantiomeric excess (e.g., 94% ee reported for similar compounds) .
  • Infrared Spectroscopy (FTIR) : Identifies functional groups like carbonyl (C=O) and Boc-protected amines .

Q. What structural features influence its reactivity?

  • The Boc group protects the piperidine nitrogen, preventing unwanted side reactions during synthesis. Its steric bulk may slow down coupling reactions .
  • The piperazine ring acts as a flexible linker, enabling interactions with biological targets.
  • The benzyl ester enhances solubility in organic solvents but may require deprotection for further functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

  • Catalyst Screening : Iridium catalysts (e.g., in ) enhance regioselectivity in allylic amination reactions.
  • Solvent Effects : Replacing DMF with less polar solvents (e.g., THF) may reduce side reactions.
  • Temperature Control : Lower temperatures (e.g., 0°C) during Boc protection can minimize decomposition .
  • Purification : Gradient elution in flash chromatography (heptane:isopropyl acetate from 20:1 to 5:1) improves separation of diastereomers .

Q. How should researchers address contradictions in spectroscopic data?

  • Overlapping NMR Signals : Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve ambiguous peaks .
  • Mass Discrepancies : Cross-validate HRMS with isotopic pattern analysis to distinguish between isobaric impurities .
  • Chiral Purity : Compare SFC retention times with racemic standards to confirm enantioselectivity .

Q. What strategies determine enantiomeric excess (ee) in asymmetric synthesis?

  • Chiral Chromatography : SFC with chiral stationary phases (e.g., Chiralpak® columns) is preferred for polar compounds .
  • Optical Rotation : Measure specific rotation ([α]D) and compare to literature values for stereochemical confirmation .

Q. How stable is the compound under varying storage conditions?

  • Temperature : Store at 2–8°C to prevent Boc group cleavage .
  • Light Sensitivity : Protect from UV exposure to avoid degradation of the benzyl ester .
  • Stability Assays : Monitor purity via HPLC under accelerated conditions (e.g., 40°C, 75% humidity) over 1–4 weeks .

Q. What methodologies assess its biological activity?

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) to measure IC₅₀ values .
  • Binding Studies : Surface Plasmon Resonance (SPR) or ITC to quantify interactions with targets like HIF prolyl-hydroxylases .
  • Cellular Uptake : Radiolabel the compound (e.g., ¹⁴C-Boc group) to track intracellular distribution .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for similar compounds?

  • Catalyst Loading : Higher iridium catalyst concentrations (e.g., 5 mol% vs. 2 mol%) may explain yield variations from 48% to 94% .
  • Workup Differences : Silica gel filtration vs. recrystallization impacts recovery rates .
  • Substrate Purity : Impurities in allylic acetates (e.g., ) can reduce effective coupling efficiency .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。